molecular formula C20H23ClN6O2 B6584597 N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251584-07-2

N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Numéro de catalogue: B6584597
Numéro CAS: 1251584-07-2
Poids moléculaire: 414.9 g/mol
Clé InChI: RDGKLDMYRVEFEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. The structure includes a 3-chloro-2-methylphenyl acetamide group at position 2 and a 3-methylpiperidin-1-yl substituent at position 6. Its molecular formula is C₂₂H₂₄ClN₇O₂ (exact mass: 477.168 g/mol), with a ChemSpider ID referenced in analogous compounds (e.g., 26316772 for structural analogs) . The 3-methylpiperidine moiety likely enhances lipophilicity and membrane permeability, while the chloro-methylphenyl group may influence target binding specificity.

Propriétés

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-13-5-4-9-25(11-13)18-19-24-27(20(29)26(19)10-8-22-18)12-17(28)23-16-7-3-6-15(21)14(16)2/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGKLDMYRVEFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (commonly referred to as L878-1546) is a compound under investigation for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C23H25ClN4O2
  • Molecular Weight : 424.93 g/mol
  • LogP (Partition Coefficient) : 4.387
  • Water Solubility (LogSw) : -4.45
  • Polar Surface Area : 48.591 Ų

These properties suggest a relatively hydrophobic nature, which may influence its bioavailability and interaction with biological targets.

L878-1546 has been identified as a potent inhibitor of Murine Double Minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, L878-1546 can potentially lead to the activation of p53 and subsequent apoptosis in cancer cells. The compound's mechanism involves binding to the MDM2 protein, preventing it from interacting with p53, thereby enhancing p53-mediated transcriptional activity and promoting cell cycle arrest and apoptosis in tumor cells .

Antitumor Activity

In preclinical studies, L878-1546 demonstrated significant antitumor activity in various cancer models. Notably:

  • Xenograft Models : In SJSA-1 xenograft models, administration of L878-1546 at a dosage of 100 mg/kg resulted in moderate tumor growth inhibition .
  • Cell Line Studies : The compound exhibited potent inhibitory effects on cell growth in several cancer cell lines, with IC50 values indicating strong efficacy against MDM2-overexpressing tumors .

Pharmacokinetics

Pharmacokinetic studies have indicated that L878-1546 has favorable absorption characteristics:

  • Plasma Exposure : Higher plasma exposure levels were observed compared to other compounds in similar classes.
  • Bioavailability : The compound showed promising bioavailability following oral administration, making it a candidate for further development as an oral therapeutic agent .

Case Studies

Several case studies have highlighted the effectiveness of L878-1546:

  • Study on Tumor Suppression : A study involving mice with xenografted tumors showed that treatment with L878-1546 led to significant tumor size reduction compared to control groups. The study emphasized the role of activated p53 in mediating this effect .
  • Combination Therapy : In combination with other chemotherapeutic agents, L878-1546 enhanced the overall efficacy of treatment regimens in preclinical models, suggesting potential for use in combination therapies for resistant cancer types .

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that L878-1546 exhibits a manageable safety profile:

  • Cytotoxicity Testing : In vitro cytotoxicity assays revealed that while the compound is effective against cancer cells, it shows lower toxicity levels in non-cancerous cell lines compared to traditional chemotherapeutics .

Future Directions

Given its promising biological activity and mechanism of action, further research is warranted to explore:

  • Clinical Trials : Initiation of clinical trials to evaluate the safety and efficacy of L878-1546 in humans.
  • Structural Modifications : Investigation into structural analogs to enhance potency and reduce potential side effects.

Applications De Recherche Scientifique

Anticancer Research

N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is included in screening libraries aimed at identifying new anticancer agents. Its structural features may allow it to interact with specific biological targets involved in cancer cell proliferation and survival .

Neurological Disorders

The compound's piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various diseases including cancer and cardiovascular diseases . The ability to inhibit these enzymes makes it a valuable tool for studying their biological roles and therapeutic potential.

Epigenetic Modulation

Given its structure, N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide could serve as a lead compound for developing epigenetic modulators. This application is particularly relevant in cancer research where epigenetic changes play a crucial role in tumor progression .

Synthesis and Modification

The compound can be synthesized through various chemical pathways that allow for modifications of its functional groups. This flexibility enables researchers to explore structure-activity relationships (SAR) that can optimize its efficacy and selectivity against specific biological targets .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; potential as a chemotherapeutic agent.
Neurological EffectsModulation of neurotransmitter levels; implications for treatment of depression-related disorders.
Enzyme InhibitionEffective inhibitor of PRMTs; suggests role in cancer therapy development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with modifications in the triazolo-pyrazine core, substituents, or linker regions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent at Position 8 Aryl Acetamide Group Molecular Weight (g/mol) Key Biological Notes
Target Compound: N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide 3-Methylpiperidin-1-yl 3-Chloro-2-methylphenyl 477.168 Hypothesized CNS activity due to piperidine
N-(3-(methylsulfanyl)phenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide () 3-Methylpiperidin-1-yl 3-Methylsulfanylphenyl ~477.16 Increased hydrophobicity; potential metabolic instability due to sulfur
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide () 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl 485.592 Enhanced binding affinity to serotonin/dopamine receptors due to piperazine
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazinyl]-6-oxo-pyridazinyl}acetamide () 4-(4-Fluorophenyl)piperazinyl 3-Chlorobenzyl ~506.92 Fluorine improves bioavailability; pyridazine core alters electronic properties
8-Amino-6-[4-(4-benzylpiperazinyl)phenyl]-2-phenyl-triazolo[4,3-a]pyrazin-3-one () 4-Benzylpiperazinyl Phenyl 469.56 Benzylpiperazine enhances CNS penetration; amino group increases solubility

Key Findings

Substituent Effects on Bioactivity The 3-methylpiperidin-1-yl group in the target compound (vs. Chloro-methylphenyl vs. methylsulfanylphenyl (): Chlorine’s electronegativity may strengthen hydrogen bonding with targets, while sulfur-containing analogs risk oxidative metabolic degradation .

Core Modifications

  • Replacement of the triazolo[4,3-a]pyrazine core with pyridazine () or triazolo[4,5-d]pyrimidine () alters π-stacking and hydrogen-bonding capabilities, impacting target selectivity .

Biological Implications

  • Piperazine-containing analogs (e.g., ) show affinity for neurotransmitter receptors (e.g., 5-HT, D₂), suggesting the target compound’s 3-methylpiperidine may retain CNS activity but with reduced promiscuity .
  • Nitro-substituted analogs () demonstrate that electron-withdrawing groups (e.g., Cl in the target) enhance stability and binding but may reduce solubility .

Methodological Considerations in Compound Comparison

Studies emphasize that structural similarity (e.g., >70% Tanimoto index) correlates with analogous bioactivity . However, minor substituent changes (e.g., chloro to methylsulfanyl) can drastically alter pharmacokinetics, as seen in and . Techniques like spectrofluorometry () and NMR-based binding assays () are critical for validating these differences .

Q & A

Q. What are the common synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Condensation of α-chloroacetamide intermediates with heterocyclic precursors (e.g., triazolopyrazine derivatives) under reflux conditions . (ii) Functionalization of the piperidine moiety via nucleophilic substitution or coupling reactions. For example, describes analogous methods using cyano-acetamide derivatives and piperidine-based reagents in ethanol with catalytic piperidine at 0–5°C . (iii) Final purification via column chromatography or recrystallization. Key intermediates should be validated using NMR and mass spectrometry.

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups on phenyl and piperidine rings) via 1H^1H- and 13C^{13}C-NMR, comparing shifts to analogous compounds in and .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₃ClN₆O₂) by matching experimental and theoretical m/z values .
  • X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-methylpiperidin-1-yl group into the triazolopyrazine core?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables such as temperature (e.g., 50–80°C), solvent polarity (DMF vs. THF), and stoichiometry of piperidine derivatives .
  • Catalysis : Explore Pd-mediated coupling or microwave-assisted reactions to enhance regioselectivity and reduce side products .
  • In-situ Monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates .

Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Map 1H^1H-13C^{13}C correlations to confirm connectivity in complex regions .

Q. What strategies are effective for assessing the compound’s biological activity while minimizing non-specific binding?

  • Methodological Answer :
  • Targeted Assays : Use kinase or receptor-binding assays with fluorescent probes (e.g., FRET-based systems) to quantify inhibition constants (KiK_i) .
  • Control Experiments : Include structurally similar analogs (e.g., ’s imidazo-pyridazine derivatives) to rule out off-target effects .
  • Molecular Dynamics Simulations : Predict binding modes to active sites using software like AutoDock or Schrödinger .

Q. How can crystallographic data be leveraged to validate non-covalent interactions in this compound’s solid-state structure?

  • Methodological Answer :
  • Hydrogen-Bond Analysis : Identify donor-acceptor distances (e.g., N–H···O) using Mercury software .
  • π-Stacking Metrics : Measure centroid distances and dihedral angles between aromatic rings to assess stacking interactions .
  • Thermal Ellipsoid Plots : Evaluate thermal motion to distinguish static vs. dynamic disorder in the crystal lattice .

Data Contradiction and Advanced Analysis

Q. How should researchers address conflicting results in biological activity across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Meta-Analysis : Perform statistical aggregation of data from multiple studies to identify outliers or trends .
  • Proteomic Profiling : Use mass spectrometry-based proteomics to detect unintended protein interactions .

Q. What experimental approaches mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to ensure consistent reaction conditions .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .
  • Robustness Testing : Vary parameters (e.g., reagent purity, humidity) within acceptable ranges to identify sensitive steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.